2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Lipophilicity Physicochemical Profiling Permeability Prediction

Researchers screening piperidine-benzenesulfonamide chemotypes for CNS targets often encounter limited structural diversity in commercial libraries. This compound directly addresses that gap. It is a regioisomerically defined 2,4,5-trimethyl-substituted scaffold with a methylene spacer that introduces conformational flexibility absent in directly N-linked analogs. - CNS MPO profile: TPSA 57.8 Ų, XLogP3 2.8, HBD 1, HBA 4 - optimal for blood-brain barrier penetration. - Distinct hydrophobic surface topology vs. 2,4,6-trimethyl isomers enables differential target engagement in 5-HT₂C/sigma receptor programs. - No stereocenters, eliminating conformational ambiguity for QSAR modeling and molecular dynamics benchmarking.

Molecular Formula C16H26N2O2S
Molecular Weight 310.46
CAS No. 953232-21-8
Cat. No. B2431260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
CAS953232-21-8
Molecular FormulaC16H26N2O2S
Molecular Weight310.46
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C)C
InChIInChI=1S/C16H26N2O2S/c1-12-9-14(3)16(10-13(12)2)21(19,20)17-11-15-5-7-18(4)8-6-15/h9-10,15,17H,5-8,11H2,1-4H3
InChIKeyKGYGVJIGJBQUKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4,5-Trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide: Physicochemical Baseline


2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 953232-21-8) is a synthetic piperidine-benzenesulfonamide hybrid with the molecular formula C16H26N2O2S and a molecular weight of 310.5 g/mol [1]. The compound features a 2,4,5-trimethyl-substituted benzene ring connected via a sulfonamide (-SO2NH-) linker to a 1-methylpiperidin-4-yl)methyl moiety. This structural architecture places it within the broader class of piperidine-containing sulfonamides, a chemotype that has been explored for serotonin receptor modulation (5-HT2A/2C), sigma receptor binding, and orexin receptor antagonism [2]. Critically, the specific 2,4,5-trimethyl regioisomeric pattern and the methylene spacer between the sulfonamide nitrogen and the piperidine ring distinguish this compound from the more extensively studied N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide series, where the sulfonamide nitrogen is directly attached to the piperidine ring [2]. The compound is listed in the PubChem database (CID 16887452) with computed physicochemical descriptors available for comparative assessment against structural analogs [1].

Scaffold distinct from direct-attachment series: methylene spacer and 2,4,5-trimethyl substitution create a unique chemotype vs. N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide analogs.
CNS screening-relevant computed profile: TPSA 57.8 Ų, XLogP 2.8, and low HBA/HBD align with reported CNS drug-likeness thresholds; may support permeability assessment in CNS-targeted phenotypic campaigns.
Serotonin/sigma receptor chemotype context: piperidine-benzenesulfonamide class has been explored in 5-HT₂A/₂C and sigma receptor modulation studies; class-level fit for receptor SAR library design.

Why In-Class Analogs Cannot Substitute for This Benzenesulfonamide


Piperidine-benzenesulfonamide analogs are not functionally interchangeable despite sharing a common core scaffold. The substitution pattern on the benzene ring profoundly influences lipophilicity (XLogP), hydrogen-bonding capacity, and steric bulk, which in turn dictate membrane permeability, metabolic stability, and target-binding complementarity [1]. For example, the 2,4,5-trimethyl substitution on CAS 953232-21-8 yields a computed XLogP3-AA of 2.8, whereas the 4-ethoxy-3-methyl analog (CAS 952982-43-3) has an XLogP3-AA of 2.4 [1][2]. Even a seemingly minor change—such as relocating methyl groups from the 2,4,5- to the 2,4,6-positions—can alter the vector of hydrophobic interactions and the compound's ability to engage subtype-specific receptor residues, as demonstrated in 5-HT2 receptor selectivity studies of closely related sulfonamide series [3]. Furthermore, the methylene spacer (-CH2-) between the sulfonamide nitrogen and the piperidine ring introduces conformational flexibility absent in analogs where the nitrogen is directly attached, potentially affecting entropic contributions to binding free energy. These physicochemical divergences mean that generic substitution without experimental validation risks introducing uncontrolled variables in biological assays, compromising SAR continuity and data reproducibility [1][3].

Regioisomer 2,4,5-trimethyl vs. 2,4,6-trimethyl analog (CAS 953230-54-1) alters electrostatic shape; asymmetric pattern may differentially engage receptor residues, limiting direct substitution.
Linker Methylene spacer (-CH₂-) adds conformational flexibility absent in direct N-piperidine analogs; entropic binding contributions may shift SAR trends and selectivity profiles.
Lipophilicity Computed XLogP difference of ~0.4 vs. 4-ethoxy-3-methyl analog indicates distinct permeability and metabolic stability potential; generic analog swap risks uncontrolled physicochemical drift.

Quantitative Differentiation from Closest Analogs


Lipophilicity (XLogP) vs. 4-Ethoxy-3-Methyl Analog

CAS 953232-21-8 exhibits a computed XLogP3-AA of 2.8, which is 0.4 log units higher than the 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide analog (CAS 952982-43-3, XLogP3-AA = 2.4) [1][2]. This 17% increase in computed lipophilicity is attributable to the replacement of the polar ethoxy substituent with a hydrophobic methyl group at the 4-position and the addition of a second methyl at the 5-position. In drug discovery contexts, a ΔlogP of 0.4 can translate to a meaningful difference in passive membrane permeability, with well-established guidelines suggesting that logP optima for CNS penetration lie between 2 and 4 [3].

Lipophilicity
Cross-study comparable
ΔXLogP3-AA = +0.4
Higher computed lipophilicity vs. 4-ethoxy-3-methyl analog; may support CNS permeability screening.
Computed values; experimental logD confirmation advised.
Lipophilicity Physicochemical Profiling Permeability Prediction

Hydrogen Bond Acceptor Count vs. Methoxy Analogs

CAS 953232-21-8 possesses 4 hydrogen bond acceptors (HBA), compared to 5 HBA for the 4-ethoxy-3-methyl analog and 5 HBA for the 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide analog [1][2]. The reduction in HBA count arises from the absence of an alkoxy oxygen on the benzene ring in CAS 953232-21-8. According to Lipinski's Rule of Five and related drug-likeness filters, a lower HBA count generally correlates with improved passive oral absorption and reduced susceptibility to active efflux by P-glycoprotein [3]. The HBA count of 4 also complies with the more stringent CNS drug-likeness threshold (HBA ≤ 5) [3].

HBA Count
Cross-study comparable
HBA = 4
Lower HBA than alkoxy analogs (5); favorable for oral absorption prediction models.
Cactvs 3.4.8.24 computation; within Lipinski guideline.
Hydrogen Bonding Drug-Likeness ADME Prediction

Regioisomeric Differentiation: 2,4,5- vs. 2,4,6-Trimethyl

CAS 953232-21-8 bears a 2,4,5-trimethyl substitution pattern on the benzenesulfonamide ring, which is regioisomerically distinct from the 2,4,6-trimethyl pattern found in compounds such as CAS 953230-54-1 [1]. In the 5-HT2 receptor SAR literature, the position and number of substituents on the benzene ring of N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide analogs were shown to modulate both receptor affinity and subtype selectivity, with nanomolar activity at the 5-HT2C receptor but only modest selectivity over 5-HT2A [2]. The 2,4,5-trimethyl arrangement places a methyl group at the 5-position, creating an asymmetric steric and electronic environment that may differentially engage subtype-specific binding pocket residues such as those identified in molecular modeling studies of related sulfonamides (e.g., Ser5.43, Phe6.52) [2].

Regioisomerism
Class-level inference
2,4,5-trimethyl (asymmetric) vs. 2,4,6-trimethyl
Regioisomeric pattern may modulate receptor subtype selectivity; SAR extrapolation from related 5-HT₂ series suggests non-interchangeability.
Experimental binding data not available for this specific compound.
Regioisomerism Structure-Activity Relationship Selectivity

Methylene Spacer Flexibility vs. Direct Attachment

CAS 953232-21-8 incorporates a methylene (-CH2-) spacer between the sulfonamide nitrogen and the 4-position of the piperidine ring. In contrast, the well-characterized N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide series studied by Jang et al. features a direct N-piperidine bond without a methylene spacer [1]. The insertion of a methylene spacer increases the rotatable bond count from a typical value for direct-attachment analogs to 4 (CAS 953232-21-8) [2], introducing an additional degree of conformational freedom. This architectural difference can affect the entropic penalty upon receptor binding and alter the optimal bound conformation. In the 5-HT2C SAR study, compounds with the direct N-piperidine linkage achieved IC50 values in the nanomolar range at 5-HT2C, though with modest selectivity [1]; the impact of the methylene spacer on binding affinity and selectivity for CAS 953232-21-8 remains untested in publicly available data.

Linker Flexibility
Class-level inference
Rotatable bonds = 4 (+1 vs. direct attachment)
Methylene spacer introduces conformational mobility; may affect entropic binding penalty and selectivity profiles.
Biological impact untested; requires confirmatory binding assays.
Conformational Analysis Scaffold Design Linker Optimization

Topological Polar Surface Area: CNS MPO Advantage

CAS 953232-21-8 has a computed topological polar surface area (TPSA) of 57.8 Ų [1]. This value falls below the widely accepted TPSA threshold of 60-70 Ų for favorable brain penetration and is lower than the TPSA of the 4-ethoxy-3-methyl analog, which carries an additional ether oxygen contributing to a higher TPSA [2]. In the context of CNS Multiparameter Optimization (CNS MPO) scoring, a TPSA below 60 Ų contributes positively to the desirability score, alongside optimal logP and low HBD count [3]. CAS 953232-21-8, with TPSA = 57.8 Ų, XLogP3 = 2.8, HBD = 1, and HBA = 4, occupies a favorable region of CNS drug-like chemical space that is distinct from more polar alkoxy-substituted analogs [1][3].

CNS MPO TPSA
Cross-study comparable
TPSA = 57.8 Ų
Below 60-70 Ų CNS MPO threshold; may support brain penetration prediction models.
Computed; favorable relative to alkoxy-substituted analogs.
CNS Drug Design Physicochemical Descriptors MPO Scoring

Procurement & Application Scenarios


CNS-Targeted Phenotypic Screening Library Enrichment

Based on its favorable CNS MPO profile—TPSA of 57.8 Ų, XLogP3 of 2.8, HBD of 1, and HBA of 4 [1]—CAS 953232-21-8 is well-suited for inclusion in CNS-focused screening decks. Its physicochemical parameters align with empirically derived CNS drug-likeness criteria [2], making it a rational choice for phenotypic screens targeting neurodegenerative, neuropsychiatric, or neuro-oncological indications where brain penetration is a prerequisite for hit identification. The 2,4,5-trimethyl substitution pattern provides a hydrophobic surface topology distinct from more polar analogs, potentially engaging different biological target space within the CNS.

Sigma and 5-HT2 Receptor SAR Probe Development

The close structural relationship of CAS 953232-21-8 to the N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide chemotype, which has demonstrated nanomolar activity at 5-HT2C receptors [1], positions this compound as a valuable tool for SAR expansion studies. The methylene spacer and 2,4,5-trimethyl substitution represent two independent structural variables relative to the published series. Researchers investigating sigma-2/TMEM97 pharmacology or 5-HT2 subtype selectivity may employ CAS 953232-21-8 as a scaffold-hopping starting point to explore how these modifications affect receptor affinity and subtype selectivity profiles.

Regioisomeric Selectivity Profiling for Sulfonamide Inhibitors

The 2,4,5-trimethyl regioisomeric pattern of CAS 953232-21-8 is structurally distinct from the 2,4,6-trimethyl isomer and other substitution patterns available in commercial screening collections. For drug discovery programs targeting enzymes or receptors with well-defined hydrophobic binding pockets—such as carbonic anhydrase isoforms, cytochrome P450 enzymes, or nuclear hormone receptors [1]—this compound can serve as a shape-diversity element in focused library design. The asymmetric methyl distribution may probe steric constraints within binding sites that are not accessible using symmetrically substituted analogs, potentially revealing isoform-selective binding opportunities.

Computational Chemistry and QSAR Model Training

With its complete set of computed physicochemical descriptors available in PubChem (XLogP3, TPSA, HBA, HBD, rotatable bonds, exact mass) [1], CAS 953232-21-8 can serve as a data point for training or validating quantitative structure-activity relationship (QSAR) models, machine learning-based bioactivity predictors, or molecular dynamics simulation parameterization. Its well-defined structure without stereocenters eliminates conformational ambiguity, making it an ideal reference compound for benchmarking computational methods that predict membrane permeability, metabolic stability, or target binding based solely on 2D/3D molecular descriptors.

Application
Selection Property
Validation Focus
CNS phenotypic screening library enrichment
CNS MPO-aligned profile (TPSA, XLogP, HBA/HBD)
Permeability and brain exposure model assessment
5-HT₂ / sigma receptor SAR probe development
Methylene spacer and 2,4,5-trimethyl scaffold distinction
Receptor binding and functional selectivity assays
Regioisomeric selectivity profiling
Asymmetric methyl substitution pattern
Isoform-selective enzyme or receptor panel screening
QSAR model training and computational benchmarking
Complete set of computed descriptors (no stereocenters)
Predicted vs. experimental property validation
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